1-(Diphenylmethyl)-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine

Physicochemical profiling Drug-likeness Lead optimization

Scaffold-diverse screening libraries often lack diphenylmethyl piperazines with heteroaryl methylsulfanyl substitutions, limiting hit finding for farnesyl transferase (FTase). This compound fills that gap as a REAL hybrid featuring the 2-(methylsulfanyl)pyridine-3-carbonyl fragment linked to a benzhydryl-piperazine. - Shares the 2-(methylsulfanyl)pyridine-3-carbonyl motif with CHEMBL319737 (FTase IC₅₀ 83 nM), enabling direct SAR comparison. - Predicted logP 3.8-4.1 and tPSA 45-50 Ų balance CNS drug-likeness, distinguishing it from excessively polar (tPSA >70 Ų) or lipophilic (logP >5) analogs. - Synthesized on demand with >85% success rate, 90% purity, and 3-4-week lead time, ensuring reliable supply for hit-to-lead or ADME validation studies.

Molecular Formula C24H25N3OS
Molecular Weight 403.5 g/mol
Cat. No. B13349820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Diphenylmethyl)-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine
Molecular FormulaC24H25N3OS
Molecular Weight403.5 g/mol
Structural Identifiers
SMILESCSC1=C(C=CC=N1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C24H25N3OS/c1-29-23-21(13-8-14-25-23)24(28)27-17-15-26(16-18-27)22(19-9-4-2-5-10-19)20-11-6-3-7-12-20/h2-14,22H,15-18H2,1H3
InChIKeyBMVQIWUXZSIYEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Diphenylmethyl)-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine: Structural & Procurement Overview


1-(Diphenylmethyl)-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine (CAS 852851-09-3) is a synthetic piperazine derivative with molecular formula C24H25N3OS and molecular weight 403.5 g/mol. [1] It belongs to the diphenylmethyl piperazine class, a privileged scaffold historically associated with histamine H1 receptor antagonism exemplified by agents such as cetirizine and meclizine. [2] The compound incorporates a 2-(methylsulfanyl)pyridine-3-carbonyl amide fragment on one piperazine nitrogen and a diphenylmethyl (benzhydryl) group on the other, creating a hybrid structure that distinguishes it from both classical antihistamines and simpler piperazine screening compounds. [1] It is catalogued as a REAL (Readily Accessible) compound by Enamine (catalogue EN300-18111436), meaning it can be synthesized on demand from validated building blocks with >85% success rate within 3–4 weeks.

Procurement
REAL compound, synthesis on demand with defined purity and predictable 3–4 week delivery
Scaffold
Hybrid structure combining diphenylmethyl piperazine with a methylsulfanyl-pyridine amide fragment
Screening Context
Fragment linked to farnesyl transferase inhibition in a related compound, may support target-class screening

1-(Diphenylmethyl)-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine: Uniqueness vs. Common Analogs


The diphenylmethyl piperazine class encompasses a broad range of compounds with varying terminal amide, alkyl, or heteroaryl substitutions that profoundly modulate target selectivity, lipophilicity, and off-target profiles. [1] Within this scaffold, the 2-(methylsulfanyl)pyridine-3-carbonyl amide fragment introduces distinct electronic and steric features: the methylthio group contributes electron density and increased polar surface area (predicted tPSA ~45–50 Ų) compared to des-methyl or chloro analogs, while the pyridine nitrogen at the 2-position relative to the carbonyl creates a unique intramolecular interaction motif not present in phenyl or benzyl amide counterparts. Related 2-(methylsulfanyl)pyridine-3-carbonyl-bearing compounds have demonstrated nanomolar inhibition of farnesyl transferase (IC50 83 nM in purified enzyme assay), [2] suggesting that the methylsulfanyl-pyridine-carbonyl fragment engages biological targets in a manner not replicated by the simpler nicotinoyl, benzoyl, or phenylacetyl amides commonly found in generic diphenylmethyl piperazine screening libraries. Simple 1-(diphenylmethyl)piperazine (CAS 841-77-0) lacks the amide carbonyl and heteroaryl ring entirely and exhibits fundamentally different solubility, logP, and target-binding properties. [3] These structural divergences mean that substituting this compound with a generic in-class analog risks losing the specific target engagement and physicochemical profile that may be critical for hit-to-lead or SAR programs.

Scaffold shift Generic 1-(diphenylmethyl)piperazine (CAS 841-77-0) lacks the amide carbonyl and pyridine ring, potentially losing the specific target-engagement profile associated with the methylsulfanyl-pyridine fragment.
Property drift In-class amide analogs with benzoyl or phenylacetyl groups may not replicate the electronic and steric features of the 2-(methylsulfanyl)pyridine-3-carbonyl motif, shifting predicted logP, tPSA, and H-bond acceptor count.

1-(Diphenylmethyl)-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine: Quantitative Differentiation vs. Closest Analogs


Molecular Weight and Lipophilicity Comparison

The target compound (MW 403.5 g/mol) is approximately 14 Da heavier than the closely related 1-(diphenylmethyl)-4-[5-(trifluoromethyl)pyridine-3-carbonyl]piperazine (MW 425 Da with CF3, but different substitution pattern) and roughly 12 Da heavier than 1-(6-chloropyridine-3-carbonyl)-4-(diphenylmethyl)piperazine (MW 391.9). Its predicted logP of ~3.8–4.1 places it at the upper boundary of Lipinski-compliant space, compared with a logP of ~3.2–3.5 for the des-methylthio analog (predicted for the 2-unsubstituted pyridine-3-carbonyl variant) and ~2.9 for the unsubstituted 1-(diphenylmethyl)piperazine core. [1] The methylsulfanyl group contributes additional polarizable surface area without introducing hydrogen-bond donor capacity, a property profile that may favor blood-brain barrier penetration over more polar amide-bearing analogs.

MW & Lipophilicity
Predicted
Target MW 403.5, logP 3.8–4.1; core scaffold MW 252.4, logP ~2.9
Higher predicted logP may differentiate CNS penetration potential from more polar in-class analogs
Predicted values, experimental validation advised
Physicochemical profiling Drug-likeness Lead optimization

Polar Surface Area & H-Bond Acceptor Profile

The target compound possesses 4 hydrogen-bond acceptors (amide carbonyl oxygen, pyridine nitrogen, piperazine N4 nitrogen, and methylsulfanyl sulfur acting as a weak H-bond acceptor) and 0 hydrogen-bond donors, with a predicted topological polar surface area (tPSA) of approximately 45–50 Ų. In contrast, the unsubstituted 1-(diphenylmethyl)piperazine core has only 2 H-bond acceptors and a tPSA of ~15 Ų. [1] The presence of the 2-(methylsulfanyl)pyridine-3-carbonyl fragment increases tPSA by approximately 30–35 Ų relative to the core, which remains well within the <90 Ų threshold associated with good CNS penetration [2] while providing additional polar interaction capacity for target binding that the bare diphenylmethyl piperazine scaffold lacks. This positions the compound in a 'balanced' physicochemical space distinct from both overly polar amide analogs (tPSA >70 Ų) and excessively lipophilic N-alkyl diphenylmethyl piperazines (tPSA <20 Ų).

Polar Surface Area
Class-level inference
Target tPSA ~45–50 Ų, 4 HBA, 0 HBD; core scaffold tPSA ~15 Ų
Intermediate tPSA may support both peripheral and CNS screening utility
Predicted; confirm experimentally for program-specific cutoffs
ADME prediction Oral bioavailability CNS drug design

Farnesyl Transferase Target Engagement Inference

A compound sharing the identical 2-(methylsulfanyl)pyridine-3-carbonyl fragment (CHEMBL319737; a pyrrolidine-based amide rather than piperazine) demonstrated IC50 values of 83 nM against purified recombinant human farnesyl transferase and 120 nM in a cellular FTI displacement assay in H-ras-transformed Rat1 cells. [1] The same compound showed >330-fold selectivity over geranylgeranyl transferase type I (IC50 = 28,000 nM). [1] While no direct farnesyl transferase data are available for the target compound, the shared 2-(methylsulfanyl)pyridine-3-carbonyl pharmacophore suggests that this fragment may contribute to selective farnesyl transferase engagement. In contrast, classic diphenylmethyl piperazine antihistamines such as cetirizine and meclizine bear no structural homology to this fragment and are not known to inhibit farnesyl transferase at comparable concentrations. [2] The target compound thus represents a chimeric structure that combines the diphenylmethyl piperazine motif with a fragment linked to a distinct target class, potentially enabling multi-target or repurposing screening strategies.

FTase Target Inference
Supporting evidence
Related fragment compound CHEMBL319737: FTase IC50 83 nM; no direct data for target compound
Fragment context suggests farnesyl transferase screening relevance; requires confirmation
Activity inferred from shared pharmacophore, not measured
Farnesyl transferase inhibition Fragment-based drug discovery Target engagement

Rotatable Bonds & Conformational Flexibility

The target compound contains 5 rotatable bonds (excluding the piperazine ring conformation): the diphenylmethyl C-N bond, the piperazine N-CO bond, the carbonyl-pyridine C-C bond, the pyridine-S-CH3 bond, and one phenyl ring rotation. [1] This is intermediate between the highly flexible N-alkyl chain diphenylmethyl piperazines (e.g., cinnarizine with 7+ rotatable bonds) and the relatively rigid directly N-aryl substituted analogs (2–3 rotatable bonds). [2] The conformational flexibility introduced by the amide linkage and the methylsulfanyl group may allow the compound to adopt binding conformations inaccessible to more constrained analogs, while still maintaining a lower entropic penalty than long-chain alkyl derivatives. The amide bond itself restricts rotation (partial double-bond character), providing a balance between flexibility and preorganization. [3] This property has implications for target-binding thermodynamics and may influence hit rates in biophysical screening assays (SPR, TSA) compared to excessively flexible or rigid analogs. [2]

Rotatable Bonds
Class-level inference
5 rotatable bonds; cinnarizine: 7+; rigid N-aryl analogs: 2–3
Intermediate flexibility may support binding adaptability without high entropic penalty
Relevance assessed by target-specific biophysical assays
Conformational analysis Entropic binding penalty Ligand efficiency

Synthetic Accessibility & Procurement Profile

The target compound is listed in the Enamine REAL (Readily Accessible) database (EN300-18111436) with a specified purity of 90% and a pricing benchmark of $212.00 per 0.05 g (as of September 2023). [1] This contrasts with generic 1-(diphenylmethyl)piperazine (CAS 841-77-0), which is widely available from multiple vendors at significantly lower cost (~$30–50/g from Sigma-Aldrich) but lacks the amide fragment and associated target-engagement potential. The REAL designation indicates that the compound is synthesized on demand from validated in-stock building blocks using validated one-pot procedures with >85% synthesis success rate and a 3–4 week delivery timeline. In comparison, custom synthesis of closely related but non-catalogued analogs (e.g., 1-(diphenylmethyl)-4-(3-fluoro-5-methylpyridine-2-carbonyl)piperazine) would typically require 6–12 weeks and incur higher costs ($500–1,500+ for custom synthesis). The defined purity (90%) provides a clear quality benchmark not always available for non-catalogue screening compounds from smaller vendors. [1]

Procurement Profile
Direct comparison
$212/0.05 g, 90% purity, 3–4 week delivery
Defined purity and REAL status ensure reproducible resupply for SAR programs
Core scaffold ~$30–50/g; custom analogs 6–12 weeks
Compound procurement Screening library Synthetic accessibility

1-(Diphenylmethyl)-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine: Recommended Application Scenarios


Farnesyl Transferase & Ras-Pathway Screening

The 2-(methylsulfanyl)pyridine-3-carbonyl fragment, shared with CHEMBL319737 (FTase IC50 83 nM), positions this compound as a candidate for diversity-oriented or fragment-informed screening against farnesyl transferase and related prenyltransferase targets. [1] Procurement of this compound enables exploration of whether the diphenylmethyl piperazine moiety modulates selectivity or potency relative to the pyrrolidine-based comparator, offering a structurally distinct chemotype for hit finding in Ras-dependent oncology programs.

CNS Penetration Hit Identification

With a predicted logP of 3.8–4.1 and tPSA of 45–50 Ų, the compound falls within the favorable range for CNS drug-likeness. Research groups conducting phenotypic or target-based screens for neurological indications (e.g., neuropsychiatric disorders, neurodegenerative diseases) may prioritize this compound over more polar amide-bearing diphenylmethyl piperazines (tPSA >70 Ų) that are less likely to cross the blood-brain barrier, or excessively lipophilic analogs (logP >5) that carry higher toxicity and promiscuity risk.

SAR Expansion of Diphenylmethyl Piperazine Amides

For medicinal chemistry teams exploring structure-activity relationships of the diphenylmethyl piperazine amide class, this compound provides a specific substitution variant (2-methylsulfanyl on the pyridine-3-carbonyl) that is not represented among common screening deck analogs. [2] The methylsulfanyl group can serve as a synthetic handle for further oxidation (to sulfoxide or sulfone) or displacement, enabling systematic exploration of electronic and steric effects at the pyridine 2-position while maintaining the diphenylmethyl pharmacophore.

In Silico ADME Model Validation Benchmarking

Given the compound's intermediate rotatable bond count (5), balanced HBA/HBD profile (4/0), and moderate tPSA, it serves as a useful benchmarking molecule for validating in silico ADME prediction models (e.g., logP, solubility, CNS MPO scores) against experimental data. The availability of the compound with defined purity (90%) from a reliable vendor [3] supports experimental determination of logD, kinetic solubility, and PAMPA permeability, enabling direct comparison with computational predictions for this structural class.

Application
Selection Property
Validation Focus
Farnesyl Transferase Screening
Fragment-informed target engagement context
FTase inhibitory activity confirmation
CNS Hit Identification
Predicted CNS drug-like property profile
Brain penetration experimental validation
SAR Expansion Studies
Methylsulfanyl substitution variant
Electronic/steric SAR exploration
ADME Model Benchmarking
Balanced physicochemical descriptors
Experimental vs. computational ADME validation
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